molecular formula C20H14F3N3O B2965112 2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine CAS No. 339010-04-7

2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine

Cat. No. B2965112
M. Wt: 369.347
InChI Key: SMIGVPXAZKZANI-UHFFFAOYSA-N
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Description

“2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” is a derivative of the imidazo[4,5-b]pyridine class of compounds . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance to purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .


Molecular Structure Analysis

The molecular structure of “2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” and its derivatives were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” include the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde and subsequent reactions with halogenated derivatives .

Scientific Research Applications

Photophysical Properties and Synthesis Methods

Tandem Cycloaddition and Dehydrogenation Reactions : A study on benzynes and imidazo[1,2-a]pyridines (pyrimidines) led to the formation of benzo[a]imidazo[5,1,2-cd]indolizines and 2,3,9c-triazocyclopenta[j,k]fluorenes through tandem cycloaddition and dehydrogenation reactions. These tetracyclic compounds exhibit blue light emission and interesting photophysical properties, indicating potential applications in materials science and organic electronics (Aginagalde et al., 2010).

Low-Cost Emitters with Large Stokes' Shift : Another study focused on synthesizing 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating significant Stokes' shift and the ability to tune quantum yields based on substituent chemical structure. These findings suggest applications in developing luminescent materials and low-cost lighting solutions (Volpi et al., 2017).

Chemical Functionalization and Catalysis

Copper-catalyzed Nucleophilic Addition : Research into C-3 functionalization of 2-phenylimidazo[1,2-a]pyridine via copper-catalyzed reactions presents an efficient method for introducing a variety of functional groups, showcasing the versatility of these compounds in organic synthesis (Park & Jun, 2017).

Oxidative Trifluoromethylation : A study on catalytic oxidative trifluoromethylation through sp(2) C-H bond functionalization of imidazopyridines highlights a method for regioselective introduction of trifluoromethyl groups. This process broadens the scope for synthesizing functionalized imidazopyridines with potential relevance in pharmaceutical chemistry and materials science (Monir et al., 2015).

Optical and Structural Studies

Fluorescent Properties and Structural Analysis : Research on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, including derivatives of 2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine, reveals potential for these compounds in developing new fluorescent materials. Their solid-state stability and emission properties make them candidates for optical sensors, bioimaging, and electronic devices (Tomoda et al., 1999).

Future Directions

The future directions for “2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” and its derivatives could involve further exploration of their therapeutic potential. Given their ability to influence many cellular pathways, they could be investigated for potential applications in treating various diseases .

properties

IUPAC Name

2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O/c21-20(22,23)16-9-4-6-14(12-16)13-27-26-17-10-5-11-24-18(17)25-19(26)15-7-2-1-3-8-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIGVPXAZKZANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine

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